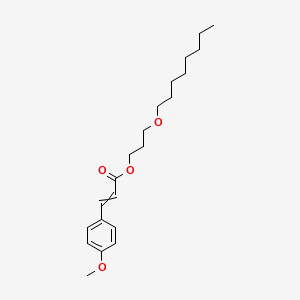
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features an octyloxy group attached to a propyl chain, which is further connected to a 4-methoxyphenyl group through a prop-2-enoate linkage. The presence of both the octyloxy and methoxyphenyl groups contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with 3-(octyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the large-scale production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoic acid or corresponding aldehydes.
Reduction: 3-(Octyloxy)propyl 3-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular components. The octyloxy and methoxyphenyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the octyloxy group, resulting in different chemical properties and applications.
3-(Octyloxy)propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both the octyloxy and methoxyphenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
184722-85-8 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-octoxypropyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H32O4/c1-3-4-5-6-7-8-16-24-17-9-18-25-21(22)15-12-19-10-13-20(23-2)14-11-19/h10-15H,3-9,16-18H2,1-2H3 |
InChI Key |
TZTDCVGMVLIUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCCOC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















